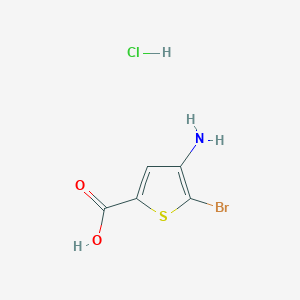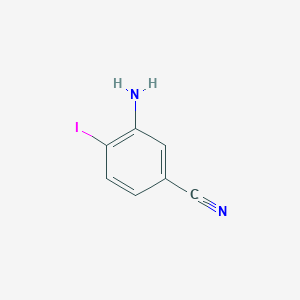![molecular formula C14H24N2O3 B1376984 Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1251022-71-5](/img/structure/B1376984.png)
Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate” can be represented by the SMILES stringO=C (CC1)NC21CCN (C (OC (C) (C)C)=O)CC2 . The InChI code for this compound is 1S/C13H22N2O3/c1-12 (2,3)18-11 (17)15-8-6-13 (7-9-15)5-4-10 (16)14-13/h4-9H2,1-3H3, (H,14,16) . Physical And Chemical Properties Analysis
The empirical formula of “Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate” isC14H26N2O2 . Its molecular weight is 254.37 . The compound is solid in form .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate and related compounds have been explored extensively in synthetic chemistry, particularly for their utility in forming spirocyclic and diazaspirocyclic structures, which are valuable in medicinal chemistry and material sciences. An efficient synthesis method for both enantiomers of a spirodiamine diester from aspartic acid showcases the versatility of such compounds in synthetic routes. This method involves key transformations such as olefination, hydrogenation, and spirocyclization, highlighting the compound's role in accessing novel chemical spaces and its potential for further selective derivation (Almond-Thynne et al., 2018). Similarly, the development of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates its significance in the synthesis of novel compounds, offering a gateway to chemical structures complementary to piperidine ring systems, which are prevalent in numerous biologically active molecules (Meyers et al., 2009).
Biological Activity and Supramolecular Arrangements
The compound's derivatives, specifically those containing diazaspirocyclic structures, have been linked to various biological activities, including potential treatments for obesity, pain, and disorders affecting the immune system, cell signaling, cardiovascular system, and mental health (Blanco‐Ania et al., 2017). The structural versatility of these compounds allows for the exploration of new therapeutic agents. Additionally, the study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives reveals insights into the relationship between molecular and crystal structures, demonstrating the impact of substituents on supramolecular arrangements and highlighting the role of spirocyclic compounds in material science (Graus et al., 2010).
Catalyst-Free Synthesis and Heterocycles Formation
Moreover, the catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction represents a significant advancement in the field of green chemistry. This method yields diazaspiro[5.5]undecane derivatives efficiently, underlining the compound's role in facilitating the synthesis of complex heterocyclic systems without the need for metal catalysts, thereby reducing the environmental impact of chemical synthesis (Aggarwal et al., 2014).
Propiedades
IUPAC Name |
tert-butyl 2-oxo-1,9-diazaspiro[4.6]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-4-6-14(8-10-16)7-5-11(17)15-14/h4-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKUSYMBDPLWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CCC(=O)N2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)

![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)

![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)
![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)